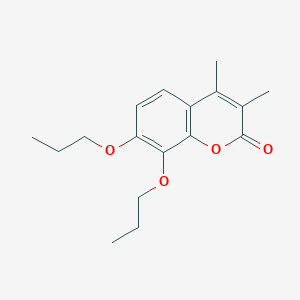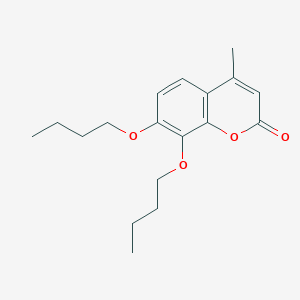![molecular formula C21H27N3OS B284078 N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAC belongs to the class of benzothiophene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PTAC has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. PTAC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTAC has been found to have potential applications in the field of drug delivery due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The exact mechanism of action of PTAC is not fully understood, but it is believed to act through multiple pathways. PTAC has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. It has also been found to induce apoptosis in cancer cells, leading to its anti-tumor effects. Additionally, PTAC has been found to inhibit the growth of certain bacteria and fungi, leading to its anti-microbial effects.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to its potential use in the treatment of inflammatory diseases. PTAC has also been found to induce apoptosis in cancer cells, leading to its potential use in cancer therapy. Additionally, PTAC has been found to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTAC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, PTAC has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using PTAC in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, the efficacy of PTAC may vary depending on the specific disease or condition being treated.
Direcciones Futuras
There are several future directions for the study of PTAC. Further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the potential use of PTAC in drug delivery systems should be investigated. PTAC may also have potential applications in the treatment of other diseases and conditions, such as autoimmune disorders and infectious diseases. Further research is needed to fully explore the potential of PTAC in these areas.
Métodos De Síntesis
The synthesis of PTAC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-(piperidin-1-yl)benzaldehyde with pyridine-3-carboxaldehyde in the presence of an acid catalyst to form 3-[piperidin-1-yl(pyridin-3-yl)methyl]benzaldehyde. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, PTAC.
Propiedades
Fórmula molecular |
C21H27N3OS |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H27N3OS/c1-15(25)23-21-19(17-9-3-4-10-18(17)26-21)20(16-8-7-11-22-14-16)24-12-5-2-6-13-24/h7-8,11,14,20H,2-6,9-10,12-13H2,1H3,(H,23,25) |
Clave InChI |
PWNZQDIWJUPQCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4 |
SMILES canónico |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
